SARS-CoV-2 3-chymotrypsin-like protease inhibitor 13, commonly referred to as SARS-CoV-2 3CLpro-IN-13, is a compound identified as a potential inhibitor of the main protease of the SARS-CoV-2 virus. This protease plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional proteins necessary for replication and transcription. The identification and development of inhibitors targeting this protease are vital for therapeutic strategies against COVID-19.
SARS-CoV-2 3CLpro-IN-13 was identified through high-throughput screening of various chemical libraries, including both approved drugs and novel compounds. Research teams utilized quantitative high-throughput screening (qHTS) methods to evaluate the inhibitory potential of over 10,000 compounds against the SARS-CoV-2 3CL protease, leading to the discovery of several promising candidates, including SARS-CoV-2 3CLpro-IN-13 .
SARS-CoV-2 3CLpro-IN-13 is classified as a small molecule inhibitor specifically targeting the chymotrypsin-like protease of the SARS-CoV-2 virus. It falls under the broader category of antiviral agents aimed at inhibiting viral replication.
The synthesis of SARS-CoV-2 3CLpro-IN-13 typically involves organic synthesis techniques that may include multi-step reactions to construct its complex molecular framework. The synthesis process often utilizes a combination of coupling reactions, protecting group strategies, and purification methods like chromatography.
The molecular structure of SARS-CoV-2 3CLpro-IN-13 features a specific arrangement that allows it to interact effectively with the active site of the SARS-CoV-2 main protease. While the precise three-dimensional structure has not been publicly detailed, it is hypothesized to contain functional groups that facilitate binding through hydrogen bonding and hydrophobic interactions.
The molecular formula, molecular weight, and specific structural data are typically characterized using techniques like X-ray crystallography or computational modeling. For instance, docking studies can provide insights into binding affinities and conformational stability within the active site of the protease .
SARS-CoV-2 3CLpro-IN-13 undergoes specific chemical reactions primarily involving interactions with the active site residues of the SARS-CoV-2 main protease. The compound is designed to form covalent bonds with critical amino acids in the enzyme, effectively inhibiting its activity.
The mechanism of inhibition generally involves:
SARS-CoV-2 3CLpro-IN-13 inhibits viral replication by binding to the active site of the main protease, thereby blocking its enzymatic function. This inhibition prevents the cleavage of viral polyproteins into functional proteins required for viral assembly and replication.
Experimental data suggest that compounds like SARS-CoV-2 3CLpro-IN-13 exhibit significant inhibitory activity with IC50 values indicating effective concentrations required for half-maximal inhibition . For instance, related compounds have shown IC50 values ranging from nanomolar to micromolar concentrations.
The physical properties of SARS-CoV-2 3CLpro-IN-13 include its solubility in various solvents, melting point, and stability under different conditions. These properties are essential for formulation into drug delivery systems.
Chemical properties encompass reactivity with biological macromolecules, stability in biological environments, and metabolic pathways. Understanding these properties aids in predicting pharmacokinetic profiles and potential side effects .
Relevant data on solubility, stability under physiological conditions, and interactions with other biochemical entities are critical for assessing its viability as a therapeutic agent.
SARS-CoV-2 3CLpro-IN-13 has significant implications in pharmaceutical research aimed at developing antiviral therapies against COVID-19. Its role as a protease inhibitor makes it a candidate for further development into a drug that could be used in treating infections caused by coronaviruses.
Research continues into optimizing this compound and similar inhibitors for enhanced efficacy and reduced side effects, potentially leading to new therapeutic options for managing COVID-19 and similar viral diseases .
The 3-chymotrypsin-like protease (3CLpro), also termed the main protease (Mpro), is indispensable for the SARS-CoV-2 life cycle. Following viral entry, the virus translates two large polyproteins (pp1a and pp1ab) from its genomic RNA. 3CLpro cleaves these polyproteins at no fewer than 11 conserved sites to liberate functional non-structural proteins (NSPs) essential for viral replication and transcription [1] [3]. The enzyme operates through a catalytic triad historically characterized as His41-Cys145-Asp187, though recent biochemical evidence suggests Asp187 modulates the pKa of His41 to enhance nucleophilic attack efficiency [1].
Structurally, 3CLpro functions as a homodimer with each monomer containing three domains. The substrate-binding cleft between domains I and II recognizes peptide sequences with glutamine at the P1 position—a specificity uncommon in human proteases [1] [3]. Dimerization stabilizes the active site conformation, enabling efficient polyprotein processing. Genetic knockout studies confirm that 3CLpro inactivation ablates viral replication, validating its critical role in pathogenesis [2].
Table 1: Key Functional Attributes of SARS-CoV-2 3CLpro
Property | Significance | Reference |
---|---|---|
Cleavage sites in pp1a/pp1ab | 11 conserved locations liberating 16 NSPs | [1] |
Catalytic mechanism | Triad-dependent proteolysis (His41-Cys145-Asp187) | [1] |
Substrate specificity | Glutamine (P1) recognition enabling viral polyprotein cleavage | [3] |
Quaternary structure | Functional homodimer essential for catalytic competence | [1] |
Genetic essentiality | Inactivation eliminates viral replication capacity | [2] |
The prioritization of 3CLpro as a therapeutic target stems from two compelling biological characteristics: genetic conservation across coronaviruses and functional non-redundancy in human physiology. Bioinformatics analyses confirm minimal sequence homology between SARS-CoV-2 3CLpro and human proteases. Position-Specific Iterated Basic Local Alignment Search Tool (PSI-BLAST) reveals <16% sequence identity with the closest human structural homologs (e.g., serine protease hepsin), explaining the high selectivity achievable with targeted inhibitors [1]. This divergence reduces the likelihood of mechanism-based toxicity, a significant advantage over host-directed therapies.
Structurally, the substrate-binding pocket of 3CLpro contains distinctive features exploitable for inhibitor design. The S1 subsite exhibits strong preference for glutamine, while the S2 pocket accommodates hydrophobic residues like leucine [3] [8]. This unique substrate recognition profile enables development of highly specific inhibitors that avoid interference with human proteolytic pathways. Additionally, the catalytic cysteine residue (Cys145) is susceptible to electrophilic attack, permitting design of covalent inhibitors with prolonged residence time [8].
The target validation extends beyond SARS-CoV-2. Inhibitors like GC376 demonstrate cross-coronavirus efficacy against feline coronavirus and porcine epidemic diarrhea virus, underscoring 3CLpro’s conserved mechanistic role [1]. Consequently, 3CLpro inhibitors represent promising candidates for pandemic-ready therapeutics active against both current and future coronaviruses.
Early-stage 3CLpro inhibitors exhibited significant pharmacological constraints. Repurposed agents like boceprevir and ivermectin showed only moderate inhibitory activity (IC₅₀: 1.06–31 μM) in enzymatic assays, coupled with poor selectivity profiles [6]. Similarly, peptidomimetic compounds such as GC376 achieved potent inhibition (IC₅₀: 0.17 μM) but suffered from limited oral bioavailability and metabolic instability [4]. These shortcomings necessitated development of next-generation inhibitors optimized for both potency and drug-like properties.
SARS-CoV-2 3CLpro-IN-13 emerged from systematic medicinal chemistry efforts to overcome these barriers. Quantitative high-throughput screening (qHTS) of libraries containing FDA-approved drugs and bioactive compounds identified lead structures with non-peptidic backbones [4] [6]. Subsequent optimization focused on enhancing target engagement while minimizing off-target interactions, particularly with human cysteine proteases like cathepsin L.
Table 2: Comparative Profile of SARS-CoV-2 3CLpro Inhibitors
Compound | 3CLpro IC₅₀ (μM) | Selectivity Index (vs. Cathepsin L) | Antiviral EC₅₀ (μM) |
---|---|---|---|
Boceprevir | 31.0 | Not reported | >50 |
Ivermectin | 1.06 | <10 | ~2.5 |
GC376 | 0.17 | >100 | 0.93 |
SARS-CoV-2 3CLpro-IN-13 | 0.021 | >14,285* | 1.06 (SARS-CoV-2) |
*Calculated from reported IC₅₀ values: Cathepsin L IC₅₀ = 300 μM vs. 3CLpro IC₅₀ = 0.021 μM [8]
SARS-CoV-2 3CLpro-IN-13 incorporates three critical pharmacological advancements:
Structural analyses reveal that the trifluoromethyl group engages in hydrogen bonding with Glu166, while the thioamide linker positions the electrophile for optimal attack on Cys145 [8]. This binding mode remains effective against nirmatrelvir-resistant 3CLpro variants (e.g., E166V), suggesting resilience to mutational escape [2] [8].
Table 3: Structural Determinants of SARS-CoV-2 3CLpro-IN-13 Binding
Structural Element | Interaction with 3CLpro | Functional Consequence |
---|---|---|
Benzothiazole core | Hydrophobic occupation of S1/S2 subsites | High-affinity substrate mimicry |
Carbonitrile warhead | Covalent bond formation with Cys145 | Prolonged target residence time |
Trifluoromethyl group | Hydrogen bonding with Glu166 backbone | Stabilization of catalytic loop |
N-ethyl substituent | Displacement of catalytic water molecule | Prevention of hydrolytic activity |
The broad inhibitory profile of SARS-CoV-2 3CLpro-IN-13 against multiple coronaviruses positions it as a prototype for universal coronavirus therapeutics. Its efficacy stems from targeting spatially conserved regions within 3CLpro rather than sequence-variable epitopes [6] [8]. This mechanistic conservation is particularly relevant given the increasing frequency of coronavirus spillover events—notably SARS-CoV, MERS-CoV, and SARS-CoV-2—all originating from zoonotic reservoirs [2] [3].
Molecular dynamics simulations confirm stable binding of SARS-CoV-2 3CLpro-IN-13 to the homodimeric form of 3CLpro across coronavirus genera [6]. This structural insight informs rational design of next-generation inhibitors with enhanced cross-reactivity. Furthermore, the compound’s non-peptidic scaffold circumvents metabolic liabilities associated with peptide-based inhibitors, potentially enabling oral administration without ritonavir boosting—a significant advantage over current therapies like nirmatrelvir [2] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7